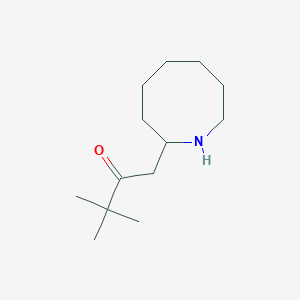![molecular formula C9H14O4S B13068687 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₄S and a molecular weight of 218.27 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a carboxylic acid and a methanesulfonyl group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the methanesulfonyl and carboxylic acid groups. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanesulfonyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid exerts its effects is not fully understood. its unique spirocyclic structure is believed to interact with specific molecular targets and pathways in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: This compound shares the spirocyclic core but lacks the methanesulfonyl group.
2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound contains a nitrogen atom in the spirocyclic core, which imparts different chemical properties.
Uniqueness
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups on the spirocyclic core. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H14O4S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
2-methylsulfonylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4S/c1-14(12,13)9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11) |
Clave InChI |
OROADTJMUXZEAT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC2(C1)CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


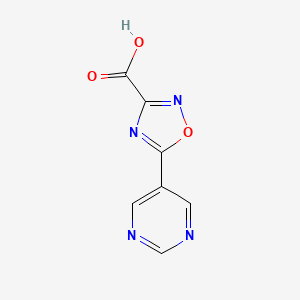
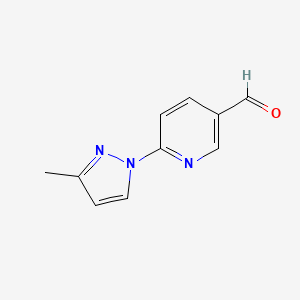

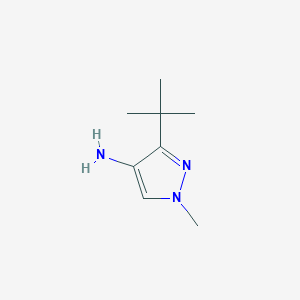
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)
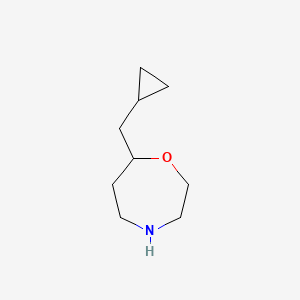
![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)


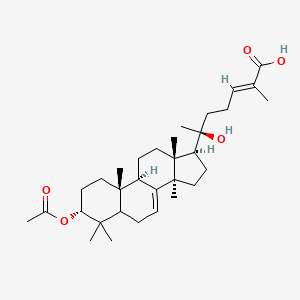
![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)

